molecular formula C14H14N2O4S B5636221 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5636221
M. Wt: 306.34 g/mol
InChI Key: SNOVPSVZNOLTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide, also known as DBM, is a synthetic compound that has gained attention for its potential use in scientific research. DBM is a member of the carbonothioyl family of compounds and has been shown to have various biochemical and physiological effects. In

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for “N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide” would depend on further studies. Given its complex structure, it could be of interest in fields like medicinal chemistry or material science .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-18-9-5-6-11(19-2)10(8-9)15-14(21)16-13(17)12-4-3-7-20-12/h3-8H,1-2H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOVPSVZNOLTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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